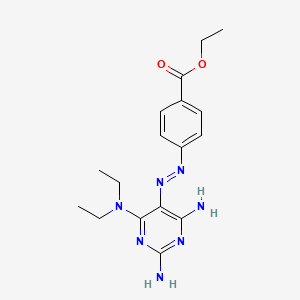
2-Methyl-9,10-dihydroanthracene-9,10-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-9,10-dihydroanthracene-9,10-dicarboxylic acid is an organic compound with the molecular formula C17H14O4 It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features two carboxylic acid groups at the 9 and 10 positions, as well as a methyl group at the 2 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-9,10-dihydroanthracene-9,10-dicarboxylic acid typically involves the oxidation of 2-methylanthracene. The process can be carried out using various oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions. The reaction proceeds through the formation of intermediate dihydroxy compounds, which are subsequently oxidized to form the dicarboxylic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-9,10-dihydroanthracene-9,10-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
2-Methyl-9,10-dihydroanthracene-9,10-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with unique therapeutic properties.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2-Methyl-9,10-dihydroanthracene-9,10-dicarboxylic acid exerts its effects depends on the specific application. In chemical reactions, its reactivity is influenced by the electron-donating and electron-withdrawing effects of the methyl and carboxylic acid groups, respectively. These groups can affect the compound’s stability, reactivity, and interaction with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
9,10-Dihydroanthracene: Lacks the carboxylic acid groups and methyl group, making it less reactive in certain chemical reactions.
2-Methylanthracene: Similar structure but without the carboxylic acid groups, leading to different reactivity and applications.
Anthracene-9,10-dicarboxylic acid: Lacks the methyl group, which can influence its chemical properties and reactivity.
Uniqueness
2-Methyl-9,10-dihydroanthracene-9,10-dicarboxylic acid is unique due to the presence of both the methyl group and the carboxylic acid groups. This combination of functional groups provides a distinct set of chemical properties, making it valuable for specific research and industrial applications.
Propriétés
Numéro CAS |
847663-08-5 |
|---|---|
Formule moléculaire |
C17H14O4 |
Poids moléculaire |
282.29 g/mol |
Nom IUPAC |
2-methyl-9,10-dihydroanthracene-9,10-dicarboxylic acid |
InChI |
InChI=1S/C17H14O4/c1-9-6-7-12-13(8-9)15(17(20)21)11-5-3-2-4-10(11)14(12)16(18)19/h2-8,14-15H,1H3,(H,18,19)(H,20,21) |
Clé InChI |
VHIRYPVEJXSAOF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)C(C3=CC=CC=C3C2C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(Benzylamino)methylidene]-3,5-dimethoxycyclohexa-2,4-dien-1-one](/img/structure/B14179954.png)
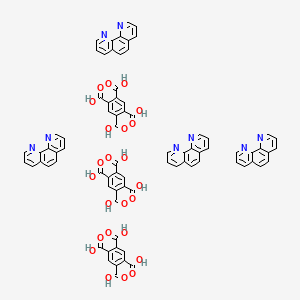

![4-[(4-Fluorophenyl)methoxy]-3-hydroxybutanenitrile](/img/structure/B14179970.png)
![2,2'-{4-[4-(Propan-2-yl)phenyl]-4H-1,2,4-triazole-3,5-diyl}dipyridine](/img/structure/B14179977.png)
![1-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}pyrrolidin-2-one](/img/structure/B14179981.png)
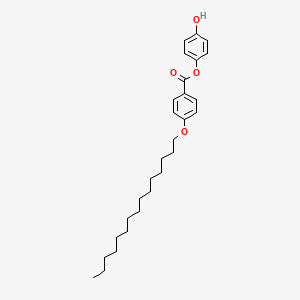


![N-[4-Chloro-2-(2,2-dimethylpropoxy)phenyl]-2,2-dimethylpropanamide](/img/structure/B14180009.png)
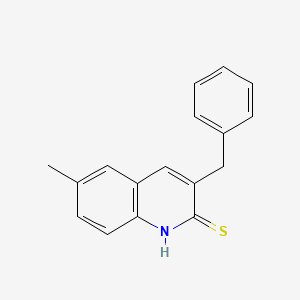
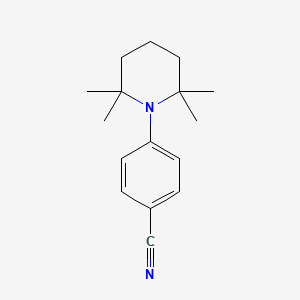
![tert-Butyl (3S)-3-{[(3-bromobenzene-1-sulfonyl)amino]methyl}piperidine-1-carboxylate](/img/structure/B14180045.png)
